N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide
Description
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a dioxothietane ring and a tetramethylazepane moiety
Properties
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-15(2)6-8-18(12-16(3,4)11-15)14(19)17-7-5-13-9-22(20,21)10-13/h13H,5-12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCITUKFFVTXKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC(C1)(C)C)C(=O)NCCC2CS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps:
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Formation of the Dioxothietane Ring: : The dioxothietane ring can be synthesized through the oxidation of a thietane precursor. This step often employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the dioxo functionality.
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Alkylation: : The next step involves the alkylation of the dioxothietane ring with an appropriate alkylating agent to introduce the ethyl group. Common reagents for this step include alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
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Formation of the Tetramethylazepane Moiety: : The tetramethylazepane ring is typically synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde. This step may require acidic or basic catalysts to facilitate the ring closure.
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Coupling Reaction: : The final step involves coupling the dioxothietane-ethyl intermediate with the tetramethylazepane moiety. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxothietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The ethyl group attached to the dioxothietane ring can participate in nucleophilic substitution reactions, where nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide involves its interaction with specific molecular targets. The dioxothietane ring can undergo ring-opening reactions, forming reactive intermediates that interact with enzymes or receptors. The tetramethylazepane moiety provides steric bulk and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dioxothietan-3-yl)-1,2,4-triazoles: These compounds share the dioxothietane ring but differ in the heterocyclic moiety.
Tetramethylazepane Derivatives: Compounds with similar azepane structures but different substituents or functional groups.
Uniqueness
N-[2-(1,1-dioxothietan-3-yl)ethyl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to the combination of the dioxothietane and tetramethylazepane moieties. This dual functionality provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
